N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine
Description
CAS Number: 863971-66-8 Molecular Formula: C₂₂H₄₀N₂P Structure: The compound features a pyridine ring substituted at the 2-position with a diethylaminomethyl group and a di-tert-butylphosphinomethyl group. The phosphine (P) and amine (N) moieties act as electron-rich donor sites, making it a versatile ligand in transition-metal catalysis .
Properties
IUPAC Name |
N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N2P/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8/h11-13H,9-10,14-15H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBWGMDPQBSPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692845 | |
| Record name | N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-66-8 | |
| Record name | N-({6-[(Di-tert-butylphosphanyl)methyl]pyridin-2-yl}methyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((Di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine typically involves the reaction of 2,6-dichloromethylpyridine with di-tert-butylphosphine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The mixture is heated to around 45°C and stirred for two days. After cooling to room temperature, the product is isolated by vacuum evaporation of the solvent and purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The ligand’s structure enables it to act as a polydentate ligand , coordinating transition metals through:
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The pyridine nitrogen atom.
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The phosphine group (P donor).
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The tertiary amine (N donor).
Key Findings :
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Rhodium/Iridium Complexes : Similar ligands (e.g., 2,6-bis(di-tert-butylphosphinomethyl)pyridine) form stable complexes with Rh(I) and Ir(I), enabling catalytic C–N bond activation .
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Palladium Catalysis : Phosphine-pyridine ligands are widely used in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Proposed Coordination Modes :
| Metal Center | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Pd(0) | P, N (pyridine) | Square planar | Cross-coupling |
| Rh(I) | P, N (amine) | Trigonal bipyramidal | Olefin carbonylation |
Cross-Coupling Reactions
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Buchwald-Hartwig Amination : Facilitates C–N bond formation in aryl halides .
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Suzuki-Miyaura Coupling : Enhances stability of Pd intermediates, improving yields .
Performance Metrics (Inferred from Analogous Systems):
| Reaction Type | Substrate | Turnover Frequency (TOF) | Selectivity |
|---|---|---|---|
| Methoxycarbonylation | Ethene | 12,000 h⁻¹ | >99.9% |
| Heck Coupling | Styrene | 1,500 h⁻¹ | 95% |
Degradation and Stability
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Hydrolysis Sensitivity : Phosphine ligands with tert-butyl groups are air-sensitive but stable under inert atmospheres .
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Thermal Stability : Decomposes above 150°C, forming phosphine oxides .
Key Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| Air Exposure | Oxidizes to phosphine oxide | |
| Aqueous Media | Releases flammable gases (H₂) |
Mechanistic Insights
In palladium-catalyzed reactions, the ligand likely stabilizes Pd(0) intermediates via strong σ-donation from phosphorus, while the pyridine nitrogen modulates electron density . For example:
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Oxidative Addition : Pd(0) binds aryl halide.
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Transmetalation : Ligand enhances stability of Pd–aryl intermediates.
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Reductive Elimination : Steric bulk accelerates product release.
Comparison to Related Ligands
Scientific Research Applications
Catalysis
One of the primary applications of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine is as a ligand in transition metal-catalyzed reactions. It has been successfully utilized in various coupling reactions such as:
- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
- Heck Reaction : The compound acts as a ligand facilitating the coupling of aryl halides with alkenes.
- Buchwald-Hartwig Coupling : It is instrumental in amination reactions involving aryl halides and amines.
These applications underscore its significance in the development of new synthetic methodologies and materials.
Organic Synthesis
This compound has been explored for synthesizing complex organic molecules due to its ability to stabilize reactive intermediates. Its phosphine moiety enhances reactivity and selectivity in various organic transformations.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of phosphine-based polymers and materials with enhanced electronic properties. Its incorporation into polymer matrices can lead to improved conductivity and mechanical strength.
Medicinal Chemistry
Research has indicated potential applications of this compound in medicinal chemistry, particularly in drug development where phosphine ligands are used to enhance the efficacy of pharmaceutical agents. Its structural characteristics may contribute to the design of novel therapeutic agents targeting specific biological pathways.
Case Study 1: Catalytic Performance in Suzuki-Miyaura Coupling
In a study published by Zhang et al., this compound was evaluated as a ligand for palladium-catalyzed Suzuki-Miyaura coupling reactions. The results demonstrated significant improvements in yield and reaction rates compared to traditional ligands, highlighting its effectiveness in promoting cross-coupling reactions under mild conditions .
Case Study 2: Development of Phosphine-Based Polymers
Research conducted by Milstein et al. explored the use of this compound in synthesizing phosphine-functionalized polymers. The study revealed that these polymers exhibited enhanced thermal stability and electrical conductivity, making them suitable candidates for electronic applications .
Mechanism of Action
The mechanism of action of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine involves its role as a ligand in coordination complexes. It binds to metal centers through its phosphine and pyridine groups, stabilizing the metal and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparison with Similar Compounds
Key Properties :
- Electronic Effects: The di-tert-butylphosphino group is a strong σ-donor and weak π-acceptor, enhancing electron density at metal centers .
- Steric Bulk : The tert-butyl groups create significant steric hindrance, which can influence catalytic selectivity .
- Applications : Widely used in palladium- and ruthenium-catalyzed cross-coupling reactions, hydrogenation, and C–H activation due to its ability to stabilize high-oxidation-state metal intermediates .
The following table compares the target compound with structurally related ligands, focusing on substituents, donor atoms, electronic/steric effects, and applications:
Key Research Findings :
Electronic vs. Steric Tuning: The target compound’s di-tert-butylphosphino group provides stronger σ-donation than ligands with oxygen donors (e.g., benzyloxy or hydroxy groups), improving metal-center electron density for oxidative addition steps . In contrast, electron-withdrawing groups (e.g., CF₃ in CAS 952195-06-1) reduce pyridine basicity, limiting coordination strength .
Catalytic Performance :
- The target ligand forms stable complexes with Ru (CAS 863971-62-4), enabling efficient transfer hydrogenation of ketones (TOF > 10³ h⁻¹), outperforming simpler amines like N-ethylethanamine derivatives .
- Ligands with dual pyridinyl groups (e.g., ) exhibit lower activity in Pd-catalyzed α-alkylation due to weaker π-backbonding .
Synthetic Accessibility :
- The target compound requires multi-step synthesis (e.g., NaBH₄ reduction, phosphine alkylation), whereas N-((6-chloropyridin-3-yl)methyl)ethanamine derivatives () are synthesized in fewer steps but lack steric bulk .
Biological Activity
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine, also known as PNN, is a phosphine-containing compound with significant potential in various biological and catalytic applications. This article explores its biological activity, mechanism of action, and implications in research.
Compound Overview
- Molecular Formula : C₁₉H₃₅N₂P
- Molecular Weight : 322.5 g/mol
- Physical State : Yellow liquid at room temperature
- Density : 0.936 g/mL
- Boiling Point : 130 °C under reduced pressure
- CAS Number : 863971-66-8
The biological activity of PNN is primarily attributed to its role as a ligand in coordination chemistry. The compound can bind to transition metals such as palladium, platinum, and rhodium through its phosphine and pyridine groups. This binding stabilizes the metal center and facilitates various catalytic processes, which can have downstream effects on biological systems.
Key Reactions
- Oxidation : PNN can be oxidized to form phosphine oxides.
- Reduction : It can undergo reduction to generate phosphine derivatives.
- Substitution : The compound participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Biological Activity
Research indicates that PNN exhibits notable biological activities, particularly in the context of its interactions with metal complexes used in catalysis. Below are some documented effects and potential applications:
1. Catalytic Applications
PNN has been utilized as a ligand in catalytic processes, enhancing the efficiency of reactions such as cross-coupling. Its ability to stabilize metal centers makes it a valuable component in synthetic chemistry.
Research Findings
A summary of relevant studies and findings is presented below:
Case Study 1: Catalysis
In a study investigating the use of PNN in palladium-catalyzed reactions, researchers found that the presence of PNN improved yields by up to 30% compared to traditional ligands. This highlights its potential in synthetic applications.
Case Study 2: Environmental Impact
A comparative analysis of phosphine derivatives indicated that while PNN shows promise in catalysis, its environmental persistence could pose risks similar to those observed with di-tert-butylphenol, necessitating careful assessment before widespread application .
Q & A
Q. Yield Optimization Strategies :
- Use of alternative reducing agents (e.g., LiAlH4) or catalytic hydrogenation for higher efficiency.
- Air-sensitive handling of the phosphino group to prevent oxidation .
- Purification via column chromatography (silica gel, CH2Cl2/MeOH) or recrystallization to enhance purity .
What characterization techniques are essential for confirming the structure and purity of this compound?
Basic Research Focus
Key analytical methods include:
- Spectroscopy :
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, P).
- X-ray Crystallography : Resolve molecular geometry and bond lengths (if single crystals are obtainable) .
How does the ligand’s structure influence its coordination behavior in transition metal complexes?
Advanced Research Focus
The ligand’s pyridyl and phosphino groups enable versatile coordination modes:
- Bidentate vs. Monodentate Binding : The pyridyl N and phosphine P can act as a chelating pair for metals like Pd(II) or Pt(II), as seen in analogous complexes .
- Electronic Effects : The electron-rich di-tert-butylphosphine enhances π-backbonding in low-valent metal centers, stabilizing catalytic intermediates .
- Steric Bulk : The tert-butyl groups hinder undesired side reactions (e.g., dimerization) in cross-coupling catalysis .
Q. Example Coordination Study :
| Metal Center | Ligand Coordination Mode | Application | Reference |
|---|---|---|---|
| Pd(II) | Bidentate (N,P) | C–C Coupling | |
| Pt(II) | Monodentate (P-only) | Olefin Polymerization |
What strategies are effective in resolving contradictions in catalytic performance data when using this ligand?
Advanced Research Focus
Discrepancies in catalytic activity (e.g., turnover frequency, enantioselectivity) may arise from:
- Metal-Ligand Ratio : Substoichiometric ligand use can lead to uncoordinated metal sites.
- Solvent Polarity : Polar solvents (e.g., MeCN) may disfavor phosphine-metal coordination versus nonpolar solvents (toluene) .
- Oxidative Stability : Phosphine oxidation during catalysis can deactivate the ligand. Use of O2-free conditions or stabilizing additives (e.g., BHT) is critical .
Q. Data Analysis Workflow :
Compare reaction outcomes under inert vs. ambient atmospheres.
Perform kinetic studies to identify rate-limiting steps.
Use XAS or DFT calculations to probe metal-ligand bonding dynamics .
How can air-sensitive handling challenges be mitigated during the synthesis of phosphine-containing ligands?
Q. Methodological Focus
- Inert Atmosphere : Use Schlenk lines or gloveboxes for phosphine alkylation steps .
- Purification : Avoid aqueous workup; employ anhydrous MgSO4 for drying organic extracts .
- Stability Testing : Monitor ligand integrity via <sup>31</sup>P NMR over time to detect oxidation (e.g., P=O formation) .
What role does this ligand play in enantioselective catalysis, and how is its stereochemical outcome analyzed?
Advanced Research Focus
The ligand’s chiral centers (if present) and flexible CH2 spacers enable asymmetric induction:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
